molecular formula C8H14Cl2N4 B2508078 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride CAS No. 2155855-71-1

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2508078
CAS No.: 2155855-71-1
M. Wt: 237.13
InChI Key: VTTQBDKZTFCBPY-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride ( 2155855-71-1) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C8H14Cl2N4 and a molecular weight of 237.13 g/mol, is a salt form of a pyrimidineamine derivative incorporating a pyrrolidine ring . The pyrrolidine-pyrimidine scaffold is of significant interest in medicinal chemistry for constructing novel bioactive molecules. Related scientific literature highlights that compounds based on a pyrrolidinone scaffold have been designed and synthesized as agonists for the Formyl peptide receptor 2 (FPR2), demonstrating potential anti-inflammatory and pro-resolving activities in cellular assays . This suggests that this compound could serve as a valuable intermediate for researchers exploring new ligands for GPCR targets or developing potential therapeutics for inflammatory conditions. As with all such advanced intermediates, further investigation is required to fully elucidate its specific mechanism of action and biological profile. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-3-5-11-8(12-7)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQBDKZTFCBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution at C-4

The synthesis typically begins with 2,4-dichloropyrimidine (6 ), a versatile scaffold enabling sequential functionalization. Displacement of the C-4 chlorine atom precedes modifications at C-2. In a representative procedure, 2,4-dichloropyrimidine undergoes nucleophilic substitution with ammonia or ammonium hydroxide in ethanol under reflux (75–85°C) for 3 hours, yielding 4-amino-2-chloropyrimidine. The reaction employs N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine nucleophile, achieving moderate yields (60–75%).

Key Reaction Conditions

Parameter Value Source
Solvent Ethanol
Temperature 75–85°C
Base DIPEA
Reaction Time 3 hours

Displacement at C-2 with Pyrrolidine

The C-2 chlorine in 4-amino-2-chloropyrimidine is replaced with pyrrolidine under rigorous conditions. In a sealed pressure vessel, the intermediate reacts with pyrrolidine in n-butanol at 145–150°C for 30–40 minutes. This high-temperature regime ensures complete substitution, yielding 2-(pyrrolidin-1-yl)pyrimidin-4-amine. The use of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF) with NaHMDS as a base has also been reported for analogous C-2 substitutions.

Optimized Parameters for C-2 Substitution

Parameter Value Source
Solvent n-Butanol/NMP
Temperature 145–150°C
Catalyst None
Yield 50–77%

Formation of Dihydrochloride Salt

The free base 2-(pyrrolidin-1-yl)pyrimidin-4-amine is treated with hydrochloric acid (HCl) in a polar solvent such as dichloromethane or ethanol. Protonation of both the pyrimidine amine and pyrrolidine nitrogen generates the dihydrochloride salt. Crystallization from ethanol/ether mixtures affords the final product with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts substitution efficiency. Ethanol and n-butanol favor nucleophilic aromatic substitution at C-4 and C-2, respectively, due to their high boiling points and compatibility with amine nucleophiles. Elevated temperatures (≥145°C) are critical for C-2 substitution, as lower temperatures result in incomplete conversion.

Catalytic and Stoichiometric Considerations

While early methods relied on stoichiometric bases like DIPEA or NaHMDS, recent advances explore phase-transfer catalysts to enhance reaction rates. However, these modifications remain secondary to temperature and solvent optimization in industrial settings.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of intermediates and final products confirm regioselectivity. For example, the singlet at δ 6.21 ppm in 6a corresponds to the pyrimidine C-H proton, while pyrrolidine methylene groups resonate at δ 3.35–3.75 ppm. 13C NMR data for 10 reveals pyrimidine carbons at δ 158.8 and 154.6 ppm, consistent with C-2 and C-4 substitution.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) validates molecular formulas. The free base (C₈H₁₁N₅) exhibits a molecular ion peak at m/z 178.1085 (calc. 178.1089), while the dihydrochloride salt shows a [M+2H]²⁺ peak at m/z 90.05.

Challenges and Mitigation Strategies

Regioselectivity in Displacement Reactions

Competing substitution at C-4 and C-6 positions is mitigated by sequential functionalization. Protecting group strategies, though less common, have been explored for polyhalogenated pyrimidines.

Purification of Hydroscopic Intermediates

The free base’s hygroscopic nature complicates isolation. Flash chromatography on silica gel (100–200 mesh) with methanol/dichloromethane eluents (0.5–2% MeOH) effectively purifies intermediates.

Recent Advances in Synthesis

Microwave-assisted synthesis reduces reaction times for C-2 substitution from hours to minutes, though yields remain comparable to conventional methods. Green chemistry approaches using water as a solvent are under investigation but currently lack scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Cholinesterase Inhibition and Alzheimer's Disease

One of the prominent applications of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride derivatives is in the treatment of Alzheimer's disease through cholinesterase inhibition. Research indicates that compounds in this class can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission.

Case Study: Dual Activity Inhibitors

In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against AChE and BuChE, with IC50 values indicating their potency. For instance, a derivative identified as N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine demonstrated an IC50 of 5.5 μM for AChE inhibition, while another derivative showed a selectivity index of 11.7 against BuChE compared to the standard drug galanthamine . This dual inhibition mechanism is crucial for addressing the multifaceted pathology of Alzheimer’s disease, particularly regarding amyloid-beta aggregation.

Cancer Therapeutics

Another significant application of this compound is its role as a potential anticancer agent. Research has identified its derivatives as potent inhibitors of MAPK-interacting kinases (Mnks), which are implicated in various cancers, including acute myeloid leukemia (AML).

Case Study: Mnk Inhibitors

A study focused on N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines revealed their ability to inhibit Mnk2 effectively, leading to reduced proliferation of MV4-11 AML cells. The lead compound demonstrated favorable pharmacokinetic properties and oral bioavailability, making it a promising candidate for further development in cancer therapy . The mechanism involved down-regulating anti-apoptotic proteins and inducing apoptosis, which is vital for cancer treatment strategies.

Anti-inflammatory Applications

The compound also shows potential in anti-inflammatory applications. Pyrimidine derivatives have been reported to exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes.

Research Findings

Recent studies have indicated that certain pyrimidine derivatives can suppress COX activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be developed into novel anti-inflammatory agents.

Bone Metabolism Regulation

Additionally, compounds related to this compound have been explored for their role in regulating bone metabolism through modulation of RANKL/RANK signaling pathways, which are critical in conditions like osteoporosis and rheumatoid arthritis .

Therapeutic Potential

Pharmaceutical compositions incorporating these compounds may offer new avenues for treating bone density disorders by balancing bone resorption and formation.

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
Alzheimer's DiseaseCholinesterase InhibitionPotent dual inhibitors with low IC50 values
Cancer TherapyMnk InhibitionInduces apoptosis in AML cells
Anti-inflammatoryCOX Enzyme InhibitionComparable efficacy to celecoxib
Bone MetabolismRANKL/RANK SignalingPotential treatment for osteoporosis

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyrrolidine/Pyridine Derivatives

  • JR-3150: (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride () Structure: Pyridine ring with methyl and pyrrolidine substituents. Key Difference: Substitution on pyridine (vs. Purity: 95%, comparable to the target compound.
  • 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride () Molecular Formula: C₁₀H₁₈Cl₂N₄ (MW: 265.18 g/mol).

Pyrimidine-Based Analogs

  • [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride ()

    • Molecular Formula : C₈H₁₅Cl₂N₃.
    • Key Difference : Isopropyl group on pyrimidine enhances lipophilicity, which may improve blood-brain barrier penetration compared to the pyrrolidine-substituted target compound.
  • 2-Chloropyrimidin-4-amine () Structure: Chlorine at the 2-position instead of pyrrolidine.

Complex Fused-Ring Systems

  • 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride () Structure: Fused benzothieno-pyrimidine system with chloromethyl group. Key Difference: The sulfur-containing fused ring introduces unique electronic effects and may target enzymes like kinases differently than the simpler pyrimidine-pyrrolidine scaffold.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Key Structural Feature
Target Compound 237.13 High (dihydrochloride) Pyrrolidine-pyrimidine core
5-Methyl-4-(piperidin-2-yl) analog 265.18 Moderate Piperidine substitution
[(2-Isopropyl)pyrimidinyl] analog 229.14 (free base) Moderate Isopropyl group
JR-3150 283.80 High Pyridine-pyrrolidine hybrid

Notes:

  • The dihydrochloride form of the target compound improves solubility compared to free bases like 2-Chloropyrimidin-4-amine .

Biological Activity

Introduction

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C8H12Cl2N4C_8H_{12}Cl_2N_4, indicating the presence of a pyrimidine ring substituted with a pyrrolidine moiety. The compound's structure is crucial for its interaction with biological targets.

Table 1: Basic Properties

PropertyValue
Molecular Weight220.12 g/mol
Melting PointNot available
SolubilitySoluble in water
PurityTypically >95%

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in various biological pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. For instance, it was shown to inhibit COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .

Case Study: COX Inhibition

In a study assessing the anti-inflammatory properties of various pyrimidine derivatives, this compound was among those found to significantly suppress COX-2 activity in vitro. The results indicated an IC50 value of approximately 0.04 μmol, suggesting strong potential for therapeutic applications in treating inflammatory diseases .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.010

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cancer Cell Line Evaluation

In a recent investigation, the compound demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of approximately 72 nM, indicating potent activity compared to standard chemotherapeutic agents .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activities. Modifications to the pyrimidine and pyrrolidine moieties can enhance potency and selectivity against specific targets.

Table 3: Structure–Activity Relationship Insights

ModificationEffect on Activity
Addition of halogensIncreased COX inhibition
Alkyl substitutionsEnhanced antibacterial effects

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include:

  • Cyclocondensation : Combining pyrrolidine derivatives with pyrimidine intermediates under reflux conditions (e.g., methanol or ethanol as solvents).
  • Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.
  • Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility . Critical parameters include:
  • Temperature : Excess heat can lead to decomposition; optimal ranges are 60–80°C for cyclocondensation.
  • Catalysts : Palladium or nickel catalysts improve coupling efficiency in cross-coupling steps.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify structural integrity (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 225.1 for the free base) .

Q. How does the dihydrochloride form improve solubility and stability compared to the free base?

The dihydrochloride salt increases aqueous solubility via ionic interactions, making it suitable for in vitro assays (e.g., solubility >50 mg/mL in water). Stability is enhanced by reducing hygroscopicity and oxidative degradation, as confirmed by accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing by-products?

Use statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry). For example:

  • A Box-Behnken design can model the interaction between temperature, catalyst loading, and reaction time .
  • Computational reaction path searches (e.g., density functional theory) predict energetically favorable pathways, reducing trial-and-error approaches . Case study: Adjusting pH to 6.5 during salt formation increased yield from 65% to 82% by minimizing free base precipitation .

Q. What strategies resolve structural ambiguities in X-ray or NMR data for this compound?

  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angle between pyrimidine and pyrrolidine rings: 12–15°) .
  • Dynamic NMR : Detects rotational barriers in the pyrrolidine ring (e.g., coalescence temperature studies) .
  • Comparative spectroscopy : Match experimental IR/Raman spectra with computational (DFT) predictions to validate functional groups .

Q. How should researchers address contradictions in reported biological activities (e.g., varying IC50_{50}50​ values)?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and buffer systems (e.g., 10 mM Tris-HCl, pH 7.4) .
  • Orthogonal validation : Confirm activity via surface plasmon resonance (binding affinity) and enzymatic assays (e.g., ADP-Glo™ kinase assays) .
  • Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) .

Q. What experimental designs are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) with high precision .
  • Molecular docking : Predict binding poses using AutoDock Vina or Schrödinger Suite, validated by mutagenesis studies (e.g., alanine scanning) .
  • Kinetic assays : Use stopped-flow spectroscopy to determine on/off rates (e.g., kon_{on} = 1.2 × 105^5 M1^{-1}s1^{-1} for kinase inhibition) .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

  • QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on pyrimidine) with logP or bioavailability .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for hypothetical derivatives (e.g., methyl vs. ethyl substitutions) .
  • ADMET prediction : Tools like SwissADME assess solubility, CYP450 inhibition, and BBB permeability early in design .

Q. What methodologies are recommended for modifying the compound to enhance selectivity or reduce off-target effects?

  • Prodrug synthesis : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve tissue specificity .
  • Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography or NMR fragment screens .
  • Selectivity profiling : Use kinase panels (e.g., DiscoverX KINOMEscan) to assess off-target binding .

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